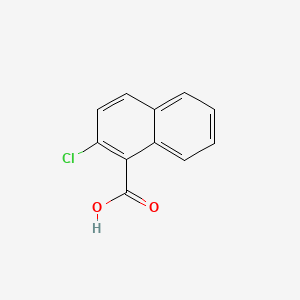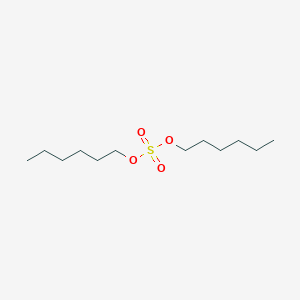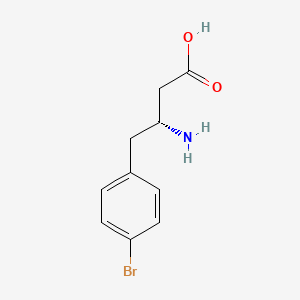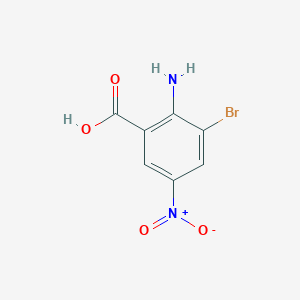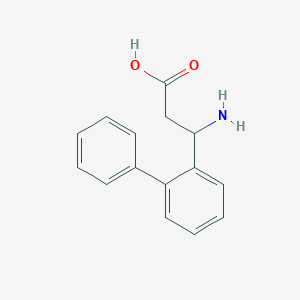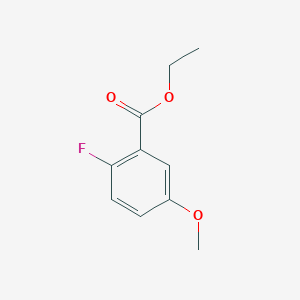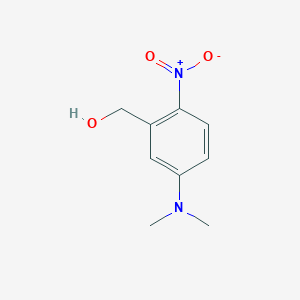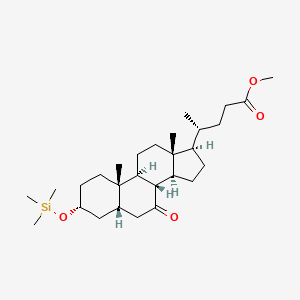
3-Trimethylsilyloxy-7-ketolithocholic methyl ester
Vue d'ensemble
Description
3-Trimethylsilyloxy-7-ketolithocholic methyl ester, also known as TMSL, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is derived from lithocholic acid, a bile acid that is naturally produced in the liver. TMSL has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
3-Trimethylsilyloxy-7-ketolithocholic methyl ester exerts its effects through multiple mechanisms, including activation of the farnesoid X receptor (FXR) and inhibition of the nuclear factor kappa B (NF-κB) pathway. FXR is a nuclear receptor that plays a key role in regulating bile acid synthesis and transport, while NF-κB is a transcription factor that is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
3-Trimethylsilyloxy-7-ketolithocholic methyl ester has been shown to have a wide range of biochemical and physiological effects, including modulation of bile acid synthesis and transport, regulation of lipid metabolism, and anti-inflammatory properties. 3-Trimethylsilyloxy-7-ketolithocholic methyl ester has also been shown to have protective effects on liver function, making it a potential therapeutic agent for liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Trimethylsilyloxy-7-ketolithocholic methyl ester in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 3-Trimethylsilyloxy-7-ketolithocholic methyl ester is relatively expensive compared to other compounds, which may limit its use in certain experiments. Additionally, 3-Trimethylsilyloxy-7-ketolithocholic methyl ester has a relatively short half-life in vivo, which may limit its usefulness in certain animal studies.
Orientations Futures
There are several potential future directions for research on 3-Trimethylsilyloxy-7-ketolithocholic methyl ester. One area of interest is the development of 3-Trimethylsilyloxy-7-ketolithocholic methyl ester-based therapies for liver disease, including non-alcoholic fatty liver disease (NAFLD) and hepatitis C. Another potential direction is the use of 3-Trimethylsilyloxy-7-ketolithocholic methyl ester as a tool for studying bile acid signaling pathways in various tissues and disease states. Finally, there is potential for the development of novel 3-Trimethylsilyloxy-7-ketolithocholic methyl ester derivatives with improved pharmacokinetic properties and therapeutic potential.
Applications De Recherche Scientifique
3-Trimethylsilyloxy-7-ketolithocholic methyl ester has been used in various scientific research applications, including studies on bile acid signaling pathways, drug metabolism, and liver disease. One of the main uses of 3-Trimethylsilyloxy-7-ketolithocholic methyl ester is as a substrate for the enzyme cytochrome P450, which plays a crucial role in drug metabolism. 3-Trimethylsilyloxy-7-ketolithocholic methyl ester is also used as a model substrate for studying the transport of bile acids across cell membranes.
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O4Si/c1-18(8-11-25(30)31-4)21-9-10-22-26-23(13-15-28(21,22)3)27(2)14-12-20(32-33(5,6)7)16-19(27)17-24(26)29/h18-23,26H,8-17H2,1-7H3/t18-,19+,20-,21-,22+,23+,26+,27+,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICTKZKCGJHMG-HDMGBMMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O[Si](C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trimethylsilyloxy-7-ketolithocholic methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



